molecular formula C27H16ClN5OS B11464871 1'-Amino-1-(4-chlorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile

1'-Amino-1-(4-chlorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile

Cat. No.: B11464871
M. Wt: 494.0 g/mol
InChI Key: FFCVIKDQRDBKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Amino-1-(4-chlorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant structure in many natural products and pharmaceuticals due to its biological activity .

Preparation Methods

The synthesis of 1’-Amino-1-(4-chlorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the spiro structure through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the desired product .

Industrial production methods for such complex compounds typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, its indole moiety makes it a valuable compound for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 1’-Amino-1-(4-chlorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar compounds include other spiro-indole derivatives and benzothiazole-containing molecules. Compared to these compounds, 1’-Amino-1-(4-chlorobenzyl)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrido[2,1-b][1,3]benzothiazole]-2’,4’-dicarbonitrile is unique due to its specific structure, which combines the indole and benzothiazole moieties in a spiro configuration.

Similar compounds include:

Properties

Molecular Formula

C27H16ClN5OS

Molecular Weight

494.0 g/mol

IUPAC Name

1'-amino-1-[(4-chlorophenyl)methyl]-2-oxospiro[indole-3,3'-pyrido[2,1-b][1,3]benzothiazole]-2',4'-dicarbonitrile

InChI

InChI=1S/C27H16ClN5OS/c28-17-11-9-16(10-12-17)15-32-21-6-2-1-5-18(21)27(26(32)34)19(13-29)24(31)33-22-7-3-4-8-23(22)35-25(33)20(27)14-30/h1-12H,15,31H2

InChI Key

FFCVIKDQRDBKTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=C(N4C5=CC=CC=C5SC4=C3C#N)N)C#N)C(=O)N2CC6=CC=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.